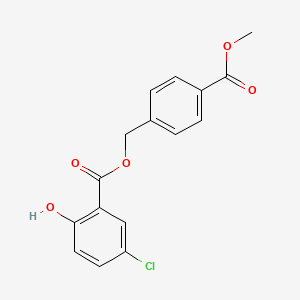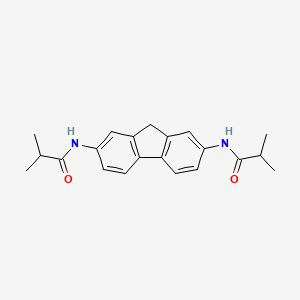![molecular formula C14H11F2N3O2 B5854124 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide, also known as DFB, is an organic compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DFB has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition by 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide may lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are involved in the regulation of pH balance in cells, and their inhibition by 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide may lead to the disruption of cellular processes and the induction of cell death.
Biochemical and Physiological Effects:
4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In diabetic mice, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammatory models, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in lab experiments is its high potency and selectivity for certain enzymes, such as HDACs and CAs. This allows for the specific targeting of these enzymes and the study of their role in various disease models. However, one limitation of using 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is its potential toxicity and side effects, which may limit its use in certain experiments or disease models.
将来の方向性
There are several future directions for the study of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective analogs of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide for the treatment of cancer and other diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in vivo, which may provide insights into its efficacy and safety in humans. Additionally, the study of the combination of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide involves the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluorophenyl isocyanate. This intermediate is then reacted with 4-aminobenzoic acid to yield 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide. The overall reaction scheme is shown below:
科学的研究の応用
4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammation. In cancer research, 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
4-[(2,4-difluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-9-3-6-12(11(16)7-9)19-14(21)18-10-4-1-8(2-5-10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVQYHLCDDNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,4-Difluorophenyl)carbamoyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)